生物素-PEG2-叠氮化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

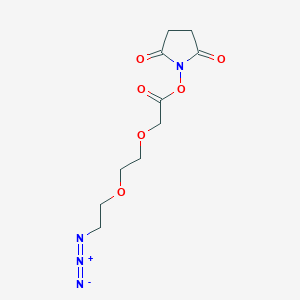

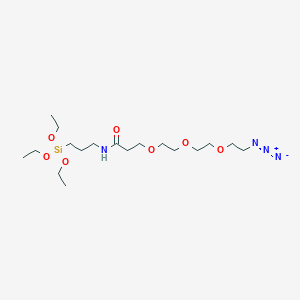

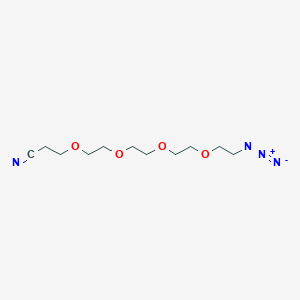

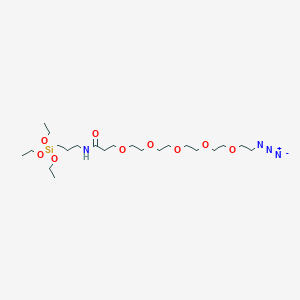

Biotin azide is a derivative of biotin (vitamin H) covalently bound with azide group. This reagent allows labeling of various alkynylated molecules (such as DNA, oligonucleotides, and proteins) with biotin. Biotin binding to avidin or streptavidin can be used in downstream affinity applications for the isolation of biotinylated molecules or their binding with streptavidin conjugates. This structure of biotin azide features long hydrophilic linker which separates biotin residue from the target molecule for efficient binding with streptavidin. Its linker (PEG) also enhances aquous solubility to facilitate conjugation. The azide can be conjugated with various molecules using our recommended protocol.

科学研究应用

蛋白质生物素化

生物素-PEG2-叠氮化物用于生物素化过程,该过程涉及将生物素连接到蛋白质和其他大分子 {svg_1}. 这种相互作用通常被用于检测和/或纯化蛋白质,因为这两种分子彼此具有高度特异性 {svg_2}.

靶向特定官能团

生物素化试剂,如生物素-PEG2-叠氮化物,可用于靶向特定官能团或残基,包括伯胺、巯基、羧基和碳水化合物 {svg_3}. 这使得研究人员可以选择不会使目标大分子失活的试剂 {svg_4}.

微环境聚焦

生物素化试剂具有不同的溶解性特征,可用于将生物素化聚焦到细胞内或细胞外的不同微环境中 {svg_5}. 这在涉及细胞结构和功能的研究中特别有用 {svg_6}.

可逆生物素化

可裂解或可逆生物素化试剂使生物素化分子能够从生物素结合蛋白中特异性洗脱 {svg_7}. 这扩展了亲和素-生物素化学的应用范围 {svg_8}.

蛋白质检测和纯化

在许多蛋白质研究应用中,用亲和素缀合物常规检测或纯化经生物素标记(即生物素化)的蛋白质,包括酶联免疫吸附测定(ELISA)、蛋白质印迹分析、免疫组织化学(IHC)、免疫沉淀(IP)和其他亲和纯化方法 {svg_9}.

抗体聚集预防

生物素-PEG2-叠氮化物的聚乙二醇 (PEG) 间隔臂具有亲水性,该性质会转移到最终的生物素缀合物,有助于防止存储在溶液中的标记抗体聚集 {svg_10}. 这在基于抗体的研究和治疗应用中特别有用 {svg_11}.

巯基反应性生物素化

生物素-PEG2-叠氮化物是一种水溶性巯基反应性生物素化试剂 {svg_12}. 马来酰亚胺基团在 pH 6.5-7.5 条件下与游离(还原)巯基高效且特异性地反应,形成稳定的硫醚键 {svg_13}. 这在蛋白质巯基的修饰中很有用 {svg_14}.

蛋白质标记和信号放大

与多个生物素分子缀合的抗体可以放大信号,从而提高许多测定的灵敏度 {svg_15}. 这在提高各种生物测定中的检测灵敏度方面特别有用 {svg_16}.

作用机制

Target of Action

Biotin-PEG2-Azide is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that contain Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .

Mode of Action

Biotin-PEG2-Azide operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG2-Azide are primarily related to the degradation of target proteins. As a PROTAC linker, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein.

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The primary result of Biotin-PEG2-Azide’s action is the selective degradation of target proteins . By facilitating the formation of a ternary complex with an E3 ubiquitin ligase, it leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Action Environment

The action of Biotin-PEG2-Azide can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the stability and efficacy of the compound can be affected by factors such as pH and temperature .

未来方向

生化分析

Biochemical Properties

Biotin-PEG2-Azide plays a crucial role in biochemical reactions, particularly in bioconjugation. It interacts with terminal alkynes to form stable triazole linkages through click chemistry. This interaction is bioorthogonal, meaning it does not interfere with biological systems. The inclusion of a hydrophilic PEG2 spacer in Biotin-PEG2-Azide enhances its aqueous solubility and reduces steric hindrance, particularly when binding to avidin molecules . This reagent can also react with phosphine-labeled molecules through Staudinger chemistry, making it versatile for various biochemical applications .

Cellular Effects

Biotin-PEG2-Azide influences various types of cells and cellular processes. It is used to label biomolecules such as DNA, oligonucleotides, and proteins, which can then be bound to avidin or streptavidin for further purification and detection . This labeling can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the study of specific biomolecular interactions and processes within the cell .

Molecular Mechanism

At the molecular level, Biotin-PEG2-Azide exerts its effects through binding interactions with biomolecules. It forms stable triazole linkages with terminal alkynes via click chemistry, either copper-catalyzed or copper-free . This binding interaction is highly specific and efficient, allowing for precise bioconjugation. Additionally, Biotin-PEG2-Azide can react with phosphine-labeled molecules through Staudinger chemistry, further expanding its utility in molecular biology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biotin-PEG2-Azide can change over time. The product is stable when stored at -20°C in the dark and can be transported at room temperature for up to three weeks . Long-term effects on cellular function observed in in vitro or in vivo studies include the stability of the biotinylation and the persistence of labeled biomolecules within the cell .

Dosage Effects in Animal Models

The effects of Biotin-PEG2-Azide vary with different dosages in animal models. At optimal dosages, it effectively labels biomolecules without causing toxicity. At high doses, there may be adverse effects, including potential toxicity or interference with normal cellular functions . Threshold effects observed in studies indicate that careful dosage optimization is necessary to achieve desired outcomes without adverse effects.

Metabolic Pathways

Biotin-PEG2-Azide is involved in metabolic pathways related to biotinylation and bioconjugation. It interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages with terminal alkynes . This interaction can affect metabolic flux and metabolite levels by enabling the study of specific metabolic processes and pathways within the cell.

Transport and Distribution

Within cells and tissues, Biotin-PEG2-Azide is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG2 spacer enhances its aqueous solubility, facilitating its distribution and localization within the cell . This property is crucial for efficient bioconjugation and labeling of target biomolecules.

Subcellular Localization

Biotin-PEG2-Azide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, enabling precise labeling and study of specific cellular structures and processes .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEZMVONEJMGLZ-YDHLFZDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。